molecular formula C9H7BrN4 B11771511 5-(3-Bromophenyl)-1,2,4-triazin-3-amine

5-(3-Bromophenyl)-1,2,4-triazin-3-amine

Cat. No.: B11771511
M. Wt: 251.08 g/mol
InChI Key: DARAPQTZAJNROL-UHFFFAOYSA-N
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Description

5-(3-Bromophenyl)-1,2,4-triazin-3-amine is a heterocyclic compound that features a triazine ring substituted with a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromophenyl)-1,2,4-triazin-3-amine typically involves the reaction of 3-bromobenzonitrile with hydrazine hydrate, followed by cyclization with formamide. The reaction conditions generally include heating the mixture under reflux for several hours to ensure complete cyclization and formation of the triazine ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromophenyl)-1,2,4-triazin-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The triazine ring can be oxidized or reduced, leading to different derivatives with altered chemical properties.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazine derivatives, while oxidation and reduction can lead to different oxidation states of the triazine ring.

Scientific Research Applications

5-(3-Bromophenyl)-1,2,4-triazin-3-amine has a wide range of applications in scientific research:

    Medicinal Chemistry: It has been studied for its potential anticancer activity.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in various chemical industries.

Mechanism of Action

The mechanism of action of 5-(3-Bromophenyl)-1,2,4-triazin-3-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or proteins involved in cancer cell proliferation. The exact molecular pathways can vary depending on the specific application and the biological system in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Bromophenyl)-1,2,4-triazin-3-amine is unique due to its triazine ring structure, which imparts distinct chemical properties compared to other heterocycles like pyrazoles or triazoles. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals.

Properties

Molecular Formula

C9H7BrN4

Molecular Weight

251.08 g/mol

IUPAC Name

5-(3-bromophenyl)-1,2,4-triazin-3-amine

InChI

InChI=1S/C9H7BrN4/c10-7-3-1-2-6(4-7)8-5-12-14-9(11)13-8/h1-5H,(H2,11,13,14)

InChI Key

DARAPQTZAJNROL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CN=NC(=N2)N

Origin of Product

United States

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